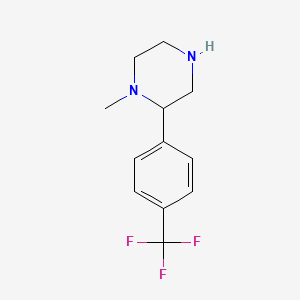
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine is a compound belonging to the piperazine class of chemicals. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. This compound is known for its serotonergic activity and has been studied for various applications in scientific research .
Méthodes De Préparation
The synthesis of 1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, leading to the formation of the piperazine ring . Another approach includes the use of the Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide
Major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted phenylpiperazines.
Applications De Recherche Scientifique
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine has been extensively studied for its applications in various fields:
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine involves its interaction with serotonin receptors. It acts as a full agonist at several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . This interaction leads to the release of serotonin and modulation of serotoninergic pathways, which are crucial for its biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-2-(4-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:
3-Trifluoromethylphenylpiperazine (TFMPP): Both compounds share a trifluoromethyl group attached to a phenyl ring, but differ in the position of the substituent on the phenyl ring.
Meta-chlorophenylpiperazine (mCPP): This compound has a similar piperazine structure but with a chlorophenyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific serotonergic activity and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15F3N2 |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
1-methyl-2-[4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H15F3N2/c1-17-7-6-16-8-11(17)9-2-4-10(5-3-9)12(13,14)15/h2-5,11,16H,6-8H2,1H3 |
Clé InChI |
HDRXIWREZUUSFF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNCC1C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


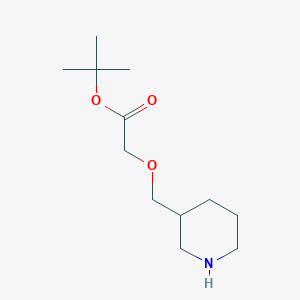
![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
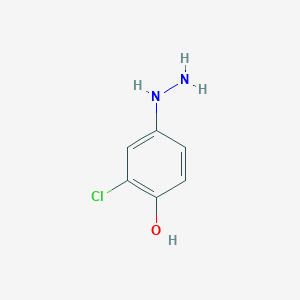
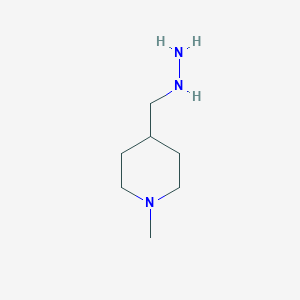
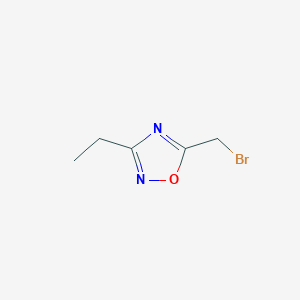
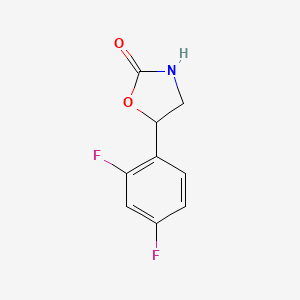
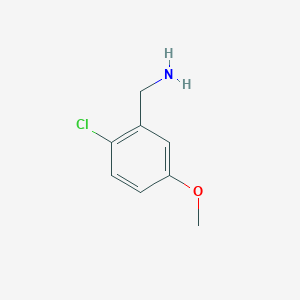
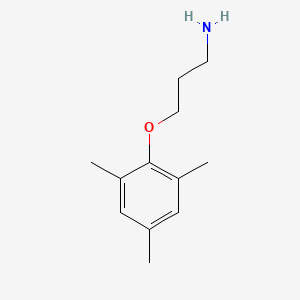
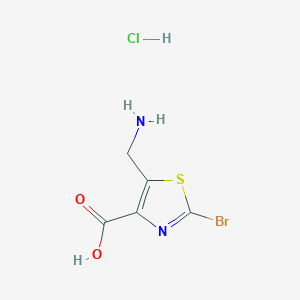
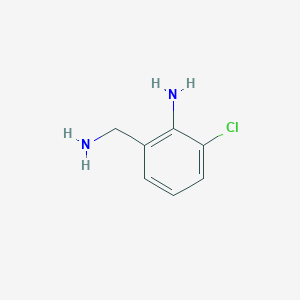
![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)
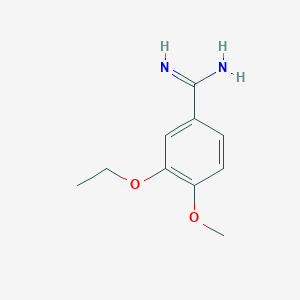
![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
